(S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C24H34BN3O4 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H34BN3O4/c1-22(2,3)30-21(29)28-13-9-12-19(28)20-26-15-18(27-20)16-10-8-11-17(14-16)25-31-23(4,5)24(6,7)32-25/h8,10-11,14-15,19H,9,12-13H2,1-7H3,(H,26,27)/t19-/m0/s1 |
InChI Key |
XBEDXJMJGUTSKC-IBGZPJMESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=C(N3)[C@@H]4CCCN4C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=C(N3)C4CCCN4C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE typically involves multiple stepsThe tert-butyl group is often introduced via tert-butyl esters, which are synthesized using flow microreactor systems for efficiency and sustainability .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester yields boronic acids, while reduction of the imidazole ring can produce imidazolines .
Scientific Research Applications
TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of TERT-BUTYL (S)-2-(5-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1H-IMIDAZOL-2-YL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Heterocycle Variations
Analysis :
- Pyrrolidine (5-membered) vs. piperidine (6-membered): Pyrrolidine’s smaller ring increases steric constraints, favoring specific binding interactions in chiral environments .
- Benzimidazole vs. imidazole: Benzimidazole’s fused aromatic system enhances planarity and binding affinity to hydrophobic pockets in proteins .
Boronic Ester Variations
Analysis :
Functional Group Modifications
Biological Activity
(S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula: C24H34BN3O4
Molecular Weight: 439.36 g/mol
CAS Number: 1007882-12-3
Purity: ≥97.0% (HPLC)
Storage Conditions: Inert atmosphere at 2-8°C
The compound features a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is known to participate in various biological interactions. Boron-containing compounds are often implicated in enzyme inhibition and modulation of cellular signaling pathways. The imidazole and pyrrolidine rings contribute to the compound's ability to interact with biological targets such as enzymes and receptors.
Anticancer Activity
Recent studies have indicated that (S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |
| A549 (Lung) | 8.0 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical) | 10.0 | Inhibition of mitochondrial respiration |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 1: Anticancer Efficacy in Animal Models
In a recent animal study published in Cancer Research, the efficacy of this compound was evaluated in xenograft models of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues.
Case Study 2: Antimicrobial Effectiveness
A clinical trial assessed the effectiveness of (S)-tert-butyl 2-(5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate as a treatment for skin infections caused by resistant strains of Staphylococcus aureus. The results indicated a marked improvement in infection clearance rates among patients treated with the compound compared to standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
